molecular formula C16H20O2 B7872206 4-n-Butylphenyl-(5-methyl-2-furyl)methanol

4-n-Butylphenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7872206
M. Wt: 244.33 g/mol
InChI Key: YSSSNGMXNHOURZ-UHFFFAOYSA-N
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Description

4-n-Butylphenyl-(5-methyl-2-furyl)methanol: is an organic compound with the molecular formula C16H20O2 and a molecular weight of 244.33 g/mol This compound features a phenyl ring substituted with a butyl group and a furan ring substituted with a methyl group, connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Butylphenyl-(5-methyl-2-furyl)methanol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening for catalyst and reaction condition optimization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-n-Butylphenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-n-Butylphenyl-(5-methyl-2-furyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-n-Butylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

    Pathway Modulation: Influencing key biochemical pathways, such as oxidative stress response or inflammatory pathways.

Comparison with Similar Compounds

Comparison:

    Structural Uniqueness: 4-n-Butylphenyl-(5-methyl-2-furyl)methanol combines both a phenyl and a furan ring, providing unique chemical properties compared to its analogs.

    Reactivity: The presence of both aromatic rings enhances its reactivity in electrophilic and nucleophilic substitution reactions.

Properties

IUPAC Name

(4-butylphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-3-4-5-13-7-9-14(10-8-13)16(17)15-11-6-12(2)18-15/h6-11,16-17H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSSNGMXNHOURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=C(O2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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